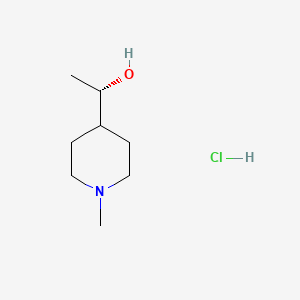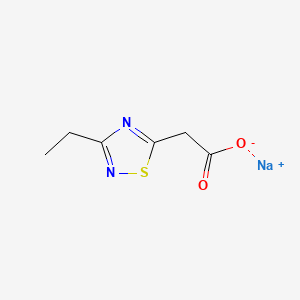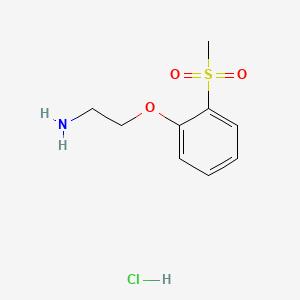
(1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-Aminocyclohexane-1-carboximidamide dihydrochloride, or (1R,4R)-ACHD, is a cyclic amide derivative of the amino acid alanine. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals, as well as a key building block in the synthesis of peptides. In addition, (1R,4R)-ACHD is also used in the synthesis of new materials, such as polymers and nanomaterials. It is a versatile and useful molecule with numerous applications.
Aplicaciones Científicas De Investigación
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD has numerous scientific research applications. It is used in the synthesis of peptides and other biologically active molecules. It has also been used in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD has been used as a starting material in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungals. Furthermore, (this compound)-ACHD has been used in the synthesis of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD acts as a nucleophile, meaning that it can react with electrophiles to form a covalent bond. This reaction is known as nucleophilic substitution. In the presence of an acid, (this compound)-ACHD can also react with an ester to form an amide bond.
Biochemical and Physiological Effects
(this compound)-ACHD has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, (this compound)-ACHD has been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Furthermore, (this compound)-ACHD has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD in laboratory experiments is its high solubility in aqueous solutions. This makes it easy to use in a variety of laboratory techniques, such as chromatography, electrophoresis, and spectroscopy. In addition, (this compound)-ACHD is relatively inexpensive and readily available.
However, there are also some limitations to using (this compound)-ACHD in laboratory experiments. For example, it is not very stable in the presence of light or oxygen, and it can react with other molecules in aqueous solutions. It is also not very soluble in organic solvents, which can limit its use in some laboratory techniques.
Direcciones Futuras
The potential applications of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD are vast, and there is a great deal of research being done to explore its various uses. One potential future direction is the use of (this compound)-ACHD in the synthesis of peptides and other biologically active molecules. Another potential future direction is the use of (this compound)-ACHD in the synthesis of polymers and nanomaterials. In addition, (this compound)-ACHD could be used in the synthesis of new pharmaceuticals, agrochemicals, and other chemicals. Finally, (this compound)-ACHD could be used to study the biochemical and physiological effects of cyclic amides and their derivatives.
Métodos De Síntesis
The synthesis of ((1r,4r)-4-aminocyclohexane-1-carboximidamide dihydrochloride)-ACHD is typically achieved through a two-step process. In the first step, a cyclic amide is formed from the reaction of alanine and N-chlorosuccinimide in an aqueous solution. In the second step, the cyclic amide is converted to (this compound)-ACHD dihydrochloride by reacting it with hydrochloric acid. The resulting (this compound)-ACHD dihydrochloride can be purified by recrystallization.
Propiedades
IUPAC Name |
4-aminocyclohexane-1-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h5-6H,1-4,8H2,(H3,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWBFGSQJBDWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=N)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)




![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)


![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)


